Cancer cells often have mutations in genes involved in DNA repair. PARP enzymes play a crucial role in repairing single-strand DNA breaks. By inhibiting PARP function, Rucaparib can trap these single-strand breaks, converting them into more complex and difficult-to-repair double-strand breaks. This can lead to tumor cell death, particularly in cancers with deficiencies in homologous recombination (HR), another DNA repair pathway [].
Rucaparib's mechanism of action makes it a promising therapeutic strategy for cancers with mutations in BRCA1 and BRCA2 genes, which are essential for HR repair. Research has shown that tumors harboring these mutations are particularly sensitive to PARP inhibition [].
Rucaparib has been investigated in various clinical trials for different cancer types, including ovarian cancer, breast cancer, pancreatic cancer, and prostate cancer.
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